Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features a benzoyl group substituted with two nitro groups at the 3 and 5 positions, and an ethyl ester group at the 4 position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoyl chloride to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with piperidine-4-carboxylate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. .
Scientific Research Applications
Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific pathways by interacting with key proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-4-carboxylate: Lacks the benzoyl and nitro groups, making it less reactive in certain chemical reactions.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Contains a benzyl group instead of the dinitrobenzoyl group, leading to different chemical and biological properties.
Icaridin: A piperidine derivative used as an insect repellent, which has a different substitution pattern and application. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C15H17N3O7 |
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Molecular Weight |
351.31 g/mol |
IUPAC Name |
ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17N3O7/c1-2-25-15(20)10-3-5-16(6-4-10)14(19)11-7-12(17(21)22)9-13(8-11)18(23)24/h7-10H,2-6H2,1H3 |
InChI Key |
FQBKJYWHLRWWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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